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Executive Summary
Pociredir (FTX-6058) is an investigational, orally bioavailable small molecule designed to

increase the expression of fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD)

and other hemoglobinopathies. Developed by Fulcrum Therapeutics, Pociredir acts as a

potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core

component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting PRC2 activity,

Pociredir modulates the expression of key genes involved in globin switching, leading to a

robust induction of HbF. This guide provides a comprehensive overview of the preclinical data

that form the basis of Pociredir's clinical development, detailing its mechanism of action,

efficacy in cellular and animal models, and the experimental protocols utilized in these

foundational studies.

Mechanism of Action: EED Inhibition and PRC2
Modulation
Pociredir's therapeutic rationale is centered on the re-induction of fetal hemoglobin, a well-

established disease-modifying strategy in sickle cell disease. Individuals with SCD who also

have hereditary persistence of fetal hemoglobin (HPFH), characterized by HbF levels of 25-

30%, are often asymptomatic.[1] Pociredir achieves this by targeting the PRC2 complex, a key
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epigenetic regulator that silences gene expression through the trimethylation of histone H3 at

lysine 27 (H3K27me3).

Pociredir selectively binds to EED, a core subunit of the PRC2 complex, leading to the

inhibition of its methyltransferase activity.[1] This inhibition results in a reduction of H3K27me3

levels at the promoters of key fetal globin repressors, including BCL11A and MYB.[2] The

downregulation of these repressors, in turn, leads to the reactivation of γ-globin (HBG) gene

expression and a subsequent increase in HbF production.[2]
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Figure 1. Mechanism of Action of Pociredir (FTX-6058).
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Preclinical Efficacy
The preclinical efficacy of Pociredir was evaluated in a series of in vitro and in vivo studies

designed to demonstrate target engagement, HbF induction, and downstream effects on sickle

cell disease pathology.

In Vitro Studies in Human Hematopoietic Stem Cells
Pociredir has demonstrated robust induction of HbF in human CD34+ hematopoietic stem

cells derived from both healthy donors and individuals with sickle cell disease.

Table 1: In Vitro Efficacy of Pociredir in Human CD34+ Cells

Parameter Cell Type Treatment Result Citation(s)

HbF Protein
Healthy Donor

CD34+
Pociredir

Up to ~30% of

total hemoglobin
[3][4]

SCD Donor

CD34+
Pociredir

Clinically

desirable globin

profile

[3]

HBG mRNA
Healthy Donor

CD34+
Pociredir

Potent

upregulation
[3]

BCL11A & MYB

Expression
In vitro models Pociredir

Dose-dependent

decreases
[2]

F-cell Distribution
Differentiated

CD34+
Pociredir

Pancellular

distribution
[3]

In Vivo Studies in a Sickle Cell Disease Mouse Model
The efficacy of Pociredir was further confirmed in the Townes mouse model, a humanized

transgenic model of sickle cell disease.

Table 2: In Vivo Efficacy of Pociredir in the Townes SCD Mouse Model
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Parameter Treatment Duration Result Citation(s)

Target

Engagement

(H3K27me3)

5 mg/kg QD -

~70% reduction

in H3K27me3

levels

[1]

F-cells Pociredir 13 and 21 days 2-3 fold increase [1]

HbF Protein Pociredir 13 and 21 days 2-3 fold increase [1]

Comparison to

Hydroxyurea

Pociredir vs. 100

mg/kg

Hydroxyurea

-
Superior HbF

induction
[1][4]

Hematological

Parameters
5 mg/kg QD 21 days

Decreased

reticulocytes,

increased RBCs

and total

hemoglobin

[1]

Inflammatory

Markers
5 mg/kg QD 21 days

Decreased

neutrophils and

white blood cells

[1]

Splenomegaly 5 mg/kg QD 21 days
~25% reduction

in spleen weight
[1]

Experimental Protocols
In Vitro Human CD34+ Cell Differentiation and Treatment

Cell Source: Human CD34+ hematopoietic stem cells were obtained from healthy donors

and individuals with sickle cell disease.

Cell Culture and Differentiation: CD34+ cells were cultured in a multi-step differentiation

medium to induce erythroid lineage commitment. While specific cytokine cocktails and

timings are proprietary, a typical protocol involves a basal medium supplemented with growth

factors such as SCF, EPO, IL-3, and dexamethasone over a period of 14-21 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://www.researchgate.net/publication/356481090_Measuring_H3K27me3_Reduction_after_in-Vivo_Administration_of_Ftx-6058_A_Potent_Polycomb_Repressive_Complex_2_PRC2_Inhibitor
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://ash.confex.com/ash/2020/webprogram/Paper139566.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pociredir Treatment: Differentiated erythroid progenitor cells were treated with varying

concentrations of Pociredir or vehicle control (e.g., DMSO).

Analysis:

HbF Protein Quantification: Fetal hemoglobin levels were measured as a percentage of

total hemoglobin using High-Performance Liquid Chromatography (HPLC).

F-cell Analysis: The percentage of cells expressing HbF (F-cells) was determined by flow

cytometry using antibodies against HbF and erythroid cell surface markers (e.g., CD235a).

Gene Expression Analysis: mRNA levels of HBG, BCL11A, and MYB were quantified

using quantitative real-time PCR (qPCR) or RNA sequencing.
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Figure 2. In Vitro Experimental Workflow.

In Vivo Townes Mouse Model Studies
Animal Model: The Townes mouse model of sickle cell disease, which expresses human α-

and βS-globin genes, was utilized.

Dosing: Pociredir was administered orally once daily (QD) at various doses (e.g., 5 mg/kg).

A vehicle control group and a comparator arm with hydroxyurea (e.g., 100 mg/kg) were

included in some studies.

Treatment Duration: Studies were conducted for varying durations, typically ranging from 14

to 28 days.

Sample Collection: Blood samples were collected at specified time points for hematological

and biomarker analysis. At the end of the study, tissues such as the spleen were harvested.

Analysis:

Target Engagement: The reduction in H3K27me3 levels in peripheral blood mononuclear

cells (PBMCs) or bone marrow was measured by flow cytometry.[5]

HbF and F-cell Quantification: HbF protein and F-cell percentages were determined from

whole blood samples using HPLC and flow cytometry, respectively.

Hematological Parameters: Complete blood counts (CBCs) were performed to assess red

blood cells, white blood cells, hemoglobin, and reticulocyte counts.

Organ Pathology: Spleens were weighed to assess splenomegaly.
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Figure 3. In Vivo Experimental Workflow.

Preclinical Safety and Tolerability
Across multiple preclinical rodent models, Pociredir demonstrated good tolerability with once-

a-day oral dosing.[4] Comprehensive IND-enabling packages, including up to 28-day Good
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Laboratory Practices (GLP) toxicology studies, have been completed to support its clinical

development.[6]

Conclusion
The preclinical data for Pociredir (FTX-6058) provide a strong foundation for its development

as a novel, orally administered therapy for sickle cell disease. Through the selective inhibition

of EED and subsequent modulation of the PRC2 complex, Pociredir has demonstrated a

robust and consistent ability to induce fetal hemoglobin to potentially therapeutic levels in both

in vitro and in vivo models of the disease. These findings, coupled with a favorable preclinical

safety profile, have paved the way for ongoing clinical investigation to determine the ultimate

therapeutic potential of this promising agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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